molecular formula C20H25N3O6S B14920425 Dimethyl 2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzene-1,4-dicarboxylate

Dimethyl 2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzene-1,4-dicarboxylate

Cat. No.: B14920425
M. Wt: 435.5 g/mol
InChI Key: UJSWWBLVJAQCTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzene-1,4-dicarboxylate core with dimethyl ester groups, an amino-linked thiocarbonyl bridge, and a piperazine moiety substituted with a tetrahydrofuran-2-ylcarbonyl group.

Properties

Molecular Formula

C20H25N3O6S

Molecular Weight

435.5 g/mol

IUPAC Name

dimethyl 2-[[4-(oxolane-2-carbonyl)piperazine-1-carbothioyl]amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C20H25N3O6S/c1-27-18(25)13-5-6-14(19(26)28-2)15(12-13)21-20(30)23-9-7-22(8-10-23)17(24)16-4-3-11-29-16/h5-6,12,16H,3-4,7-11H2,1-2H3,(H,21,30)

InChI Key

UJSWWBLVJAQCTC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N2CCN(CC2)C(=O)C3CCCO3

Origin of Product

United States

Preparation Methods

Nitration and Reduction

  • Starting material : Dimethyl benzene-1,4-dicarboxylate (CAS 617-84-3).
  • Nitration : Treat with concentrated HNO₃/H₂SO₄ at 0–5°C to introduce a nitro group at position 2.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) or Fe/HCl reduces the nitro group to an amine.
  • Yield : 75–85% after purification via recrystallization (ethanol/water).

Characterization

  • ¹H NMR (CDCl₃): δ 8.05 (s, 1H, Ar-H), 6.95 (d, 2H, Ar-H), 3.90 (s, 6H, -OCH₃).
  • IR : 3350 cm⁻¹ (N-H), 1720 cm⁻¹ (C=O ester).

Synthesis of 4-(Tetrahydrofuran-2-ylcarbonyl)piperazine

Preparation of Tetrahydrofuran-2-carbonyl Chloride

  • Step 1 : Oxidize tetrahydrofuran-2-methanol (CAS 31975-97-0) with Jones reagent (CrO₃/H₂SO₄) to tetrahydrofuran-2-carboxylic acid.
  • Step 2 : Treat with thionyl chloride (SOCl₂) to form the acyl chloride.
  • Yield : 90–95% (distilled under reduced pressure).

Acylation of Piperazine

  • React piperazine (1.0 equiv) with tetrahydrofuran-2-carbonyl chloride (1.1 equiv) in dry dichloromethane (DCM) using triethylamine (TEA) as base.
  • Conditions : 0°C → RT, 12 h.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexanes 1:1).
  • Yield : 80–85%.

Thiourea Bridge Formation

Reaction with Thiophosgene

  • Treat dimethyl 2-aminobenzene-1,4-dicarboxylate (1.0 equiv) with thiophosgene (1.2 equiv) in anhydrous THF to generate the isothiocyanate intermediate.
  • Conditions : −10°C, 2 h, under N₂.

Coupling with 4-(Tetrahydrofuran-2-ylcarbonyl)piperazine

  • Add 4-(tetrahydrofuran-2-ylcarbonyl)piperazine (1.1 equiv) to the isothiocyanate intermediate in DCM with TEA.
  • Conditions : RT, 6 h.
  • Purification : Recrystallization (methanol) or chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
  • Yield : 70–75%.

Optimization and Challenges

Side Reactions

  • Over-acylation : Controlled stoichiometry (1.1 equiv acyl chloride) prevents diacylation of piperazine.
  • Ester hydrolysis : Use anhydrous conditions to avoid methanolysis of dimethyl esters.

Analytical Validation

  • LCMS : [M+H]⁺ = 534.2 (calculated 534.6).
  • ¹³C NMR : 170.5 ppm (C=O ester), 165.8 ppm (thiourea C=S).

Alternative Routes

One-Pot Thiourea Formation

  • Direct reaction of 2-aminobenzene-dicarboxylate with 4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioic chloride (pre-synthesized) in DCM.
  • Yield : 68% (reduced due to intermediate instability).

Solid-Phase Synthesis

  • Immobilize piperazine on Wang resin, perform acylation and coupling sequentially.
  • Advantage : Simplifies purification but lowers yield (55–60%).

Industrial-Scale Considerations

  • Cost drivers : Thiophosgene (toxic) vs. safer alternatives (e.g., CS₂/DBU).
  • Green chemistry : Replace DCM with 2-MeTHF or cyclopentyl methyl ether.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Dimethyl 2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzene-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Core Backbone and Functional Groups

Key structural analogs include :

1-Cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl/benzenesulfonyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acids (e.g., 3 and 5a–m from ): Similarities: Both incorporate piperazine rings and carbamoyl/thiocarbamoyl linkages. Differences: The target compound uses a benzene-dicarboxylate scaffold, while analogs in –3 employ a quinolonecarboxylic acid backbone. The thiocarbonyl group in the target may enhance hydrogen-bonding interactions compared to carbonyl groups in quinolones .

5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate (): Similarities: Both feature ester groups and heterocyclic substituents (piperazine vs. pyrrolidine).

Research Findings and Implications

  • Thiocarbonyl vs. Carbonyl : The thiourea linkage in the target compound may confer greater metabolic stability compared to urea-based analogs, though it could reduce oral bioavailability due to higher hydrophobicity .
  • Tetrahydrofuran Substitution: The tetrahydrofuran-2-ylcarbonyl group likely enhances membrane permeability compared to benzyl or benzenesulfonyl groups in quinolone derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Dimethyl 2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzene-1,4-dicarboxylate, and how can reaction yields be improved?

  • Methodological Answer : The synthesis involves coupling a piperazine-thiocarbamoyl intermediate with dimethyl benzene-1,4-dicarboxylate derivatives. Key steps include optimizing solvent systems (e.g., dichloromethane/ethanol mixtures ), using coupling agents like triphosgene for thiocarbamate formation , and controlling reaction temperatures (0°C to room temperature) to minimize side reactions. Yield improvement strategies include stoichiometric adjustments (e.g., 1.2 equivalents of nucleophile) and purification via column chromatography or recrystallization .
Reagent Role Optimized Conditions
TriphosgeneThiocarbamate activation0.37 mmol in DCM, 30-min addition
Diisopropylethylamine (DIEA)Base for deprotonation2.2 mmol in DCM/EtOH (4:1)
Ethanol/DCM mixtureSolvent system120 mL, 2-hour stirring

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify piperazine protons (δ 2.5–3.5 ppm for N–CH2 groups) and aromatic protons (δ 7.0–8.5 ppm) .
  • IR : Confirm thiocarbamate (C=S stretch ~1200 cm⁻¹) and ester (C=O ~1720 cm⁻¹) functionalities .
  • HRMS : Validate molecular ion [M+H]+ with <5 ppm error .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Test in buffers (pH 2–10) at 25°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermal Stability : Heat samples to 40–60°C for 1 week, analyzing decomposition products by LC-MS .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) elucidate the compound’s reactivity or biological interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps to predict nucleophilic/electrophilic sites .

  • Molecular Docking : Screen against protein targets (e.g., enzymes with thiocarbamate-binding pockets) using AutoDock Vina .

    Parameter Value Reference
    DFT Basis SetB3LYP/6-31G(d)
    Docking Score Threshold≤–7.0 kcal/mol

Q. What strategies resolve contradictions in reported bioactivity data for thiocarbamate derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from peer-reviewed studies, focusing on assay conditions (e.g., cell lines, concentration ranges) .
  • Dose-Response Validation : Replicate disputed bioassays with standardized protocols (e.g., IC50 determination in triplicate) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced properties?

  • Methodological Answer :

  • Core Modifications : Replace tetrahydrofuran-2-ylcarbonyl with alternative acyl groups (e.g., cyclopropanecarboxylate ) to assess steric/electronic effects.

  • Functional Group Scanning : Introduce electron-withdrawing groups (e.g., nitro, cyano) to the benzene ring to modulate reactivity .

    Analog Modification Biological Target SAR Insight
    CyclopropanecarboxylateEnzyme inhibitionImproved steric hindrance
    Nitro-substituted benzeneAntifungal activityEnhanced electrophilicity

Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to quantify ATP competition .
  • Cellular Uptake Studies : Employ fluorescent tagging (e.g., BODIPY derivatives) with confocal microscopy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

  • Methodological Answer :

  • Batch Comparison : Analyze 1H NMR shifts (±0.1 ppm tolerance) and HRMS purity (>95%) across batches .
  • Impurity Profiling : Use LC-MS/MS to identify trace byproducts (e.g., hydrolyzed esters) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.